

An In-depth Technical Guide to SBFI-AM: Structure, Properties, and Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sbfi-AM*

Cat. No.: *B154809*

[Get Quote](#)

This technical guide provides a comprehensive overview of Sodium-binding Benzofuran Isophthalate Acetoxymethyl ester (**SBFI-AM**), a widely used fluorescent indicator for the ratiometric measurement of intracellular sodium ion concentrations. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, key properties, mechanism of action, and experimental protocols associated with **SBFI-AM**.

Core Properties of SBFI-AM

SBFI-AM is a cell-permeant dye that, once inside the cell, is hydrolyzed by intracellular esterases to its active, sodium-sensitive form, SBFI. This active form is a ratiometric indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths changes in response to sodium ion concentration. This ratiometric property allows for more accurate quantification of intracellular sodium by minimizing the effects of variable dye loading, cell thickness, and photobleaching.

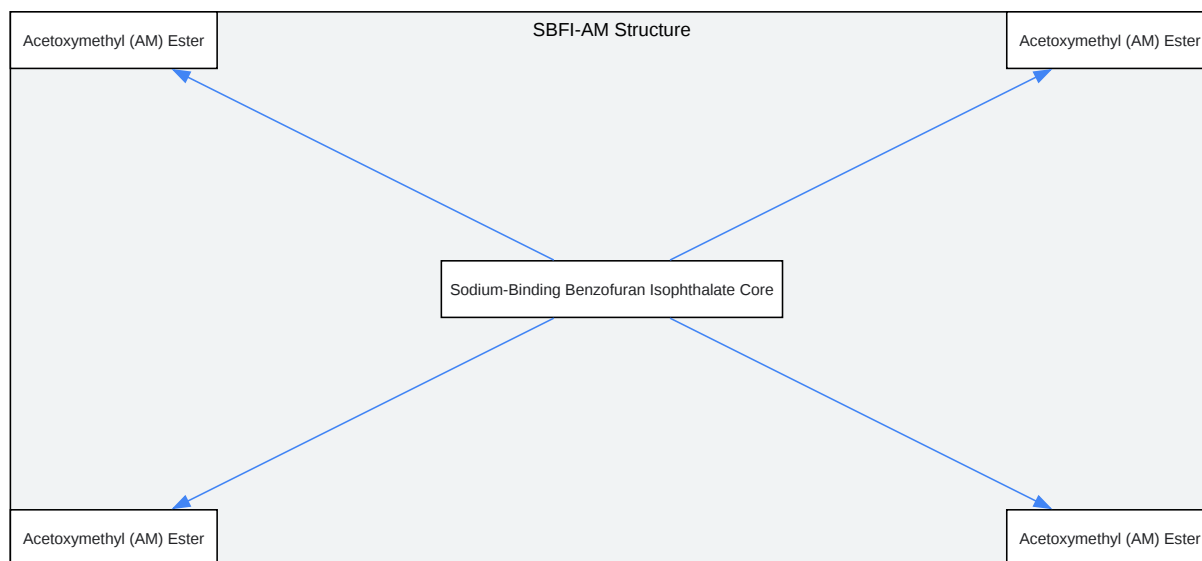
Quantitative Data Summary

The key quantitative properties of **SBFI-AM** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₅₆ H ₅₈ N ₂ O ₂₃	[1][2][3]
Molecular Weight	1127.06 g/mol	[2][4]
CAS Number	129423-53-6	
Excitation Wavelengths (Na ⁺ -bound)	330-345 nm	
Excitation Wavelengths (Na ⁺ -free)	370-390 nm	
Emission Wavelength	450-550 nm	
Dissociation Constant (Kd) for Na ⁺	~17-20 mM	
Dissociation Constant (Kd) for K ⁺	~120 mM	
Selectivity	~18-fold greater for Na ⁺ over K ⁺	
Purity	≥95%	

Chemical Structure

The chemical structure of **SBFI-AM** is complex, featuring a core structure of sodium-binding benzofuran isophthalate functionalized with acetoxymethyl (AM) esters. These AM ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.

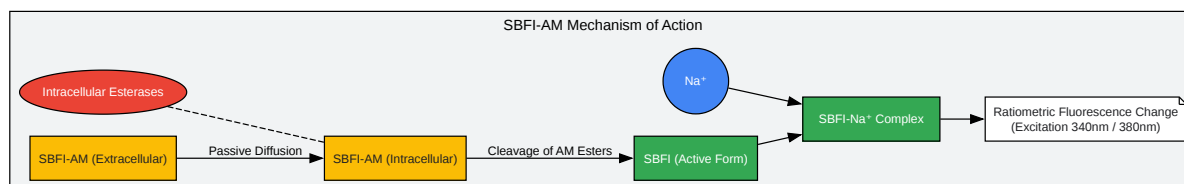


[Click to download full resolution via product page](#)

Simplified diagram of the **SBFI-AM** chemical structure.

Mechanism of Action and Signaling Pathway

The utility of **SBFI-AM** as an intracellular sodium indicator relies on a two-step mechanism. First, the cell-permeant **SBFI-AM** crosses the plasma membrane. Once in the cytoplasm, intracellular esterases cleave the AM ester groups, converting **SBFI-AM** into its membrane-impermeant, active form, SBFI. This active form binds to sodium ions, leading to a conformational change that alters its fluorescence properties. Specifically, upon binding Na^+ , the excitation spectrum of SBFI shifts to shorter wavelengths, causing an increase in fluorescence emission when excited at ~340 nm and a decrease when excited at ~380 nm. The ratio of these two fluorescence intensities is directly proportional to the intracellular sodium concentration.



[Click to download full resolution via product page](#)

Workflow of **SBFI-AM** activation and sodium detection.

Experimental Protocols

Accurate measurement of intracellular sodium using **SBFI-AM** requires careful attention to experimental detail. The following provides a general protocol for cell loading and fluorescence measurement.

Reagent Preparation

- **SBFI-AM Stock Solution:** Prepare a 1-10 mM stock solution of **SBFI-AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.
- **Pluronic F-127 Solution:** To aid in the dispersion of the lipophilic **SBFI-AM** in aqueous loading media, a 20% (w/v) stock solution of Pluronic F-127 in DMSO is recommended.
- **Loading Medium:** Prepare a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for cell loading.

Cell Loading Protocol

The optimal loading conditions can vary depending on the cell type. The following is a general starting point:

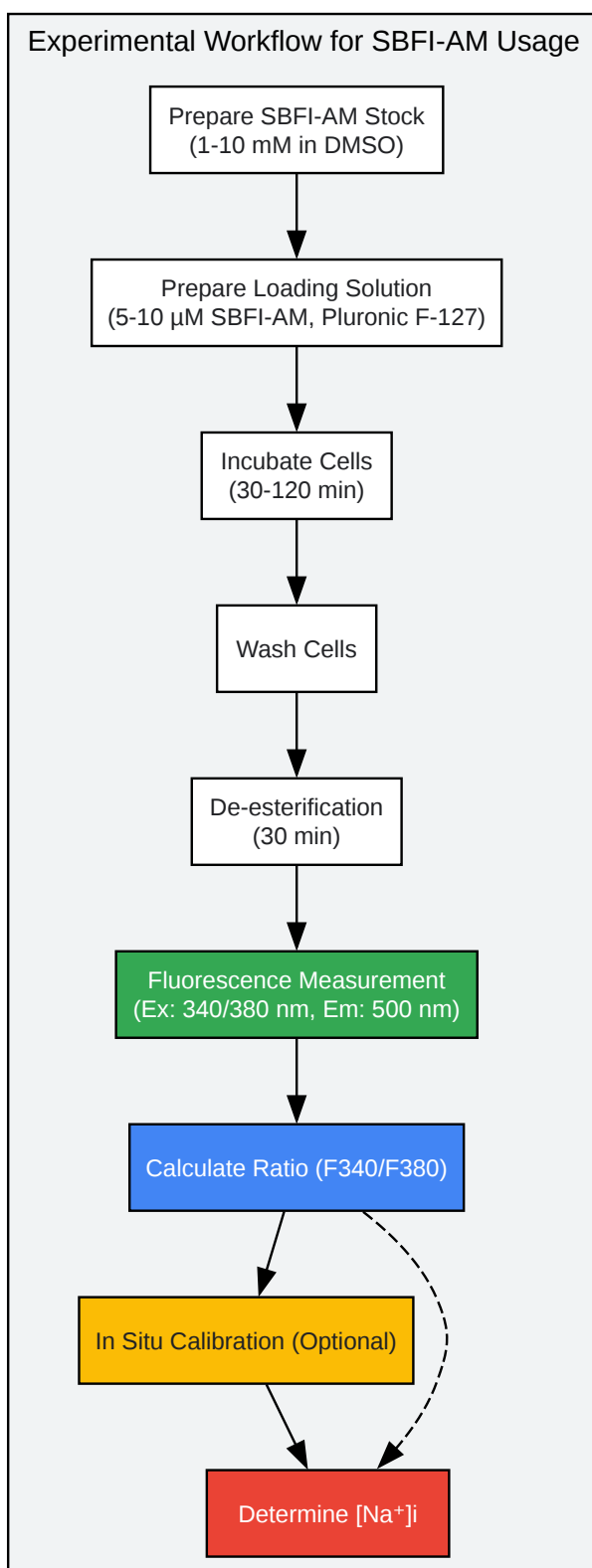
- **Prepare Loading Solution:** For a final loading concentration of 5-10 μM **SBFI-AM**, first mix the required volume of the **SBFI-AM** stock solution with an equal volume of 20% Pluronic F-127. Then, dilute this mixture into the pre-warmed loading medium to the final desired concentration. The final concentration of Pluronic F-127 should be around 0.02-0.1%.
- **Cell Incubation:** Replace the cell culture medium with the **SBFI-AM** loading solution.
- **Incubation Time and Temperature:** Incubate the cells for 30-120 minutes. The optimal time and temperature should be determined empirically for each cell type. Loading at room temperature may reduce compartmentalization of the dye.
- **Washing:** After incubation, wash the cells at least twice with fresh, pre-warmed physiological buffer to remove extracellular **SBFI-AM**.
- **De-esterification:** Allow the cells to incubate in fresh buffer for an additional 30 minutes to ensure complete de-esterification of the intracellular **SBFI-AM** by esterases.

Fluorescence Measurement

- **Instrumentation:** Use a fluorescence microscope or plate reader equipped with filters for ratiometric measurements.
- **Excitation:** Excite the SBFI-loaded cells alternately at approximately 340 nm and 380 nm.
- **Emission:** Collect the fluorescence emission at approximately 500 nm.
- **Ratio Calculation:** Calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (F_{340}/F_{380}). This ratio is proportional to the intracellular sodium concentration.

In Situ Calibration

To convert the fluorescence ratio to an absolute sodium concentration, an in situ calibration is necessary. This typically involves using ionophores (e.g., gramicidin and monensin) to equilibrate the intracellular and extracellular sodium concentrations across a range of known extracellular sodium levels. A calibration curve of the fluorescence ratio versus sodium concentration can then be generated.



[Click to download full resolution via product page](#)

General experimental workflow for using **SBFI-AM**.

Applications in Research and Drug Development

SBFI-AM is a valuable tool for investigating the role of intracellular sodium in various physiological and pathophysiological processes. Its applications include:

- Neuroscience: Studying sodium dynamics in neurons during processes like synaptic transmission and excitotoxicity.
- Cardiology: Investigating the role of sodium in cardiac myocyte function, particularly in conditions like ischemia and heart failure.
- Cell Biology: Elucidating the function of sodium transporters and channels.
- Drug Discovery: Screening for compounds that modulate intracellular sodium levels.

By providing a reliable method for quantifying intracellular sodium, **SBFI-AM** continues to be an essential probe in cellular and systems physiology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. SbfI-AM | C56H58N2O23 | CID 4349546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to SBFI-AM: Structure, Properties, and Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154809#chemical-structure-and-properties-of-sbfi-am]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com